N-(4-acetylphenyl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazole derivatives have been found to display a wide spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a benzoxazole ring and a pyrrolidine ring. The exact structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Benzoxazole derivatives can undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, benzoxazole derivatives have a high degree of aromaticity and stability .Applications De Recherche Scientifique
Bioavailability and Pharmacokinetics
The molecule MDL 100,240, characterized by a similar complex structure, demonstrates dual inhibitory activity on angiotensin-converting enzyme (ACE) and neutral endopeptidase. This combination presents significant clinical potential for treating hypertension and congestive heart failure. A study on its bioavailability through repeated oral administration indicates good oral bioavailability, estimated at 85%, and shows no significant drug accumulation over an 8-day period with certain doses. The study suggests promising applications for molecules with similar structural complexities in enhancing drug efficacy and reducing side effects through controlled bioavailability and metabolism rates (Rousso et al., 2000).
Metabolic Studies and Excretion
SB-649868, a molecule with a similarly intricate structure, serves as an orexin 1 and 2 receptor antagonist. A study investigating the disposition of this molecule reveals extensive metabolism and predominant elimination via feces, with only a minor portion excreted through urine. The study showcases the intricate metabolic pathways involved and highlights the importance of understanding the metabolism and excretion patterns of complex molecules for effective therapeutic use (Renzulli et al., 2011).
Potential Neurological Implications
A study on idiopathic restless legs syndrome (RLS) using molecules structurally akin to N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide reveals that drug-naive and levodopa-treated patients with RLS did not exhibit significant differences in striatal dopamine transporter and dopamine D2-receptor binding. This indicates the potential neurological implications of such molecules and their binding characteristics, which could inform future neurological or psychiatric treatments (Tribl et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13(24)14-8-10-15(11-9-14)21-19(25)17-6-4-12-23(17)20-22-16-5-2-3-7-18(16)26-20/h2-3,5,7-11,17H,4,6,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFXGEWUOPBRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.